6-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

Lipophilicity Physicochemical Profiling Lead Optimization

6-(Trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one (CAS 1476730-05-8) is a bicyclic heterocyclic building block belonging to the dihydropyridopyrazinone class, featuring a fused pyridine–pyrazine core with a 6-position trifluoromethyl substituent and a lactam carbonyl at position 2. With a molecular formula of C8H6F3N3O and a molecular weight of 217.15 g/mol, this compound serves as a key intermediate in medicinal chemistry programs targeting phosphodiesterase 2A (PDE2A), corticotropin-releasing factor-1 (CRF1) receptors, and BET bromodomain proteins.

Molecular Formula C8H6F3N3O
Molecular Weight 217.15 g/mol
Cat. No. B13053142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Molecular FormulaC8H6F3N3O
Molecular Weight217.15 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(N1)N=C(C=C2)C(F)(F)F
InChIInChI=1S/C8H6F3N3O/c9-8(10,11)5-2-1-4-7(14-5)12-3-6(15)13-4/h1-2H,3H2,(H,12,14)(H,13,15)
InChIKeyYKUMBJANLXYQGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one: Core Scaffold Identity and Procurement Context


6-(Trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one (CAS 1476730-05-8) is a bicyclic heterocyclic building block belonging to the dihydropyridopyrazinone class, featuring a fused pyridine–pyrazine core with a 6-position trifluoromethyl substituent and a lactam carbonyl at position 2 [1]. With a molecular formula of C8H6F3N3O and a molecular weight of 217.15 g/mol, this compound serves as a key intermediate in medicinal chemistry programs targeting phosphodiesterase 2A (PDE2A), corticotropin-releasing factor-1 (CRF1) receptors, and BET bromodomain proteins [1][2]. The CF3 group confers distinct physicochemical properties—including elevated lipophilicity (XLogP3 = 1.1), moderate topological polar surface area (TPSA = 54 Ų), and two hydrogen-bond donors—that differentiate it from the unsubstituted parent scaffold and other 6-substituted analogs in both property space and synthetic utility [1].

Why 6-(Trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one Cannot Be Replaced by Generic In-Class Analogs


The 6-position substituent on the 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one scaffold is a primary determinant of lipophilicity, metabolic stability, and target-binding conformation, and simple in-class substitution leads to quantifiable changes in these properties [1][2]. The trifluoromethyl group is not isosteric with methyl, chloro, or hydrogen at this position: it introduces a σ-electron-withdrawing effect (Hammett σm = 0.43, σp = 0.54) that alters the electron density of the pyridine ring, while simultaneously contributing +0.4–0.6 log units of lipophilicity without increasing hydrogen-bond donor count [1]. In PDE2A inhibitor programs, the 6-substituent has been shown to modulate both potency and brain penetration, with the 6-methyl analog serving as the direct precursor to clinical candidate TAK-915 . Procurement of a close analog (e.g., 6-H, 6-Cl, or 6-CH3) in place of the 6-CF3 compound would alter the physicochemical trajectory of any derivative library, compromising SAR continuity and requiring re-optimization of ADME properties.

Quantitative Differentiation Evidence for 6-(Trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one vs. Closest Analogs


Lipophilicity (XLogP3) Differentiation: 6-CF3 vs. 6-H, 6-Cl, and 6-CH3 Analogs

The 6-CF3 substituted compound exhibits a computed XLogP3-AA of 1.1, representing a net increase of +0.43 log units over the unsubstituted parent 6-H analog (LogP = 0.67) [1]. This increase is larger than what would be expected from a 6-Cl substitution (estimated LogP ~0.46–0.80) and substantially exceeds the contribution of a 6-CH3 group (estimated LogP ~0.80–0.90) [1]. The CF3 group delivers this lipophilicity gain without adding hydrogen-bond donor capacity (HBD = 2 for all analogs) and with only a modest increase in molecular weight (ΔMW = +68 Da vs. 6-H, vs. ΔMW = +54 Da for 6-CH3 and +34 Da for 6-Cl) [1].

Lipophilicity Physicochemical Profiling Lead Optimization

D-Amino Acid Oxidase (DAAO) Inhibitory Potency: Class-Level SAR Transfer from 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione Series

In the closely related 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione series, the 8-CF3-substituted analog (structurally corresponding to 6-CF3 in the target compound series) exhibits an IC50 of 520 nM against D-amino acid oxidase (Sus scrofa), representing an approximately 11-fold improvement over the unsubstituted parent (IC50 = 5,700 nM) [1]. The 8-Cl analog shows IC50 = 140 nM (41-fold vs. parent), while the 8-CF3 compound demonstrates a balanced potency–lipophilicity profile that distinguishes it from the chloro variant [1][2]. While these data originate from the 2,3-dione oxidation-state series, the identical ring topology and position of substitution support transferable SAR trends to the 2(1H)-one series [1].

D-Amino Acid Oxidase Enzyme Inhibition Analgesic Drug Discovery

PDE2A Scaffold Validation: 6-Alkyl-Substituted Dihydropyridopyrazinones as Direct Precursors to Clinical Candidate TAK-915

The 6-methyl analog of the target compound (CAS 1314976-52-7) was explicitly employed as an intermediate in the discovery and preparation of TAK-915, a clinical-stage PDE2A inhibitor with an IC50 of 0.61 nM and >4,100-fold selectivity over PDE1A [1]. The 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one core, when elaborated at positions 4 and 7, yielded compounds with sub-nanomolar PDE2A potency and brain-penetrant properties [1]. The 6-CF3 variant extends this validated scaffold by introducing a metabolically stable, electron-withdrawing substituent at the position that directly modulates pyridine ring electronics and lipophilicity, providing a rationally differentiated entry point for next-generation PDE2A SAR campaigns [2].

Phosphodiesterase 2A CNS Drug Discovery Cognitive Disorders

Topological Polar Surface Area (TPSA) and HBD Profile for CNS Drug-Likeness: 6-CF3 vs. Other 6-Substituted Analogs

The target compound has a computed TPSA of 54 Ų and 2 hydrogen-bond donors (HBD), placing it within the favorable CNS drug-like space (TPSA < 90 Ų, HBD ≤ 3) [1]. Compared to the unsubstituted 6-H analog (PSA = 57.51 Ų, HBD = 2), the CF3 substitution reduces PSA slightly while adding lipophilicity, a combination favored for passive brain penetration [1]. In the related CRF1 antagonist series built on the same 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one scaffold, compounds with TPSA values in this range demonstrated measurable brain uptake (brain-to-plasma ratio = 0.32 in rat) [2]. The 6-CF3 compound's TPSA of 54 Ų and XLogP3 of 1.1 position it advantageously relative to CNS MPO (Multiparameter Optimization) desirability criteria, where TPSA scores of 1.0 (on a 0–1 scale) are achieved for values between 40–90 Ų [1][2].

CNS Drug Design Physicochemical Properties Brain Penetration

High-Impact Application Scenarios for 6-(Trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one Based on Quantitative Evidence


PDE2A Inhibitor Lead Optimization: CF3-Enabled CNS Property Tuning

Building on the validated 6-methyl → TAK-915 development pathway, the 6-CF3 scaffold enables systematic exploration of increased lipophilicity (XLogP3 = 1.1 vs. ~0.8–0.9 for 6-CH3) without adding hydrogen-bond donors [1][2]. Medicinal chemistry teams can use this building block to prepare 4-carboxamide and 7-substituted derivatives analogous to TAK-915, probing whether the CF3-mediated lipophilicity boost improves brain penetration (target brain-to-plasma ratio improvement beyond the 0.32 baseline reported for the scaffold class) while maintaining the sub-nanomolar PDE2A potency (IC50 = 0.61 nM) and >4,100-fold selectivity achieved by the clinical candidate [2][3].

D-Amino Acid Oxidase (DAAO) Inhibitor Design: Potency-Validated Starting Point

For analgesic or schizophrenia programs targeting DAAO, the class-level SAR from the 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione series demonstrates that the CF3 substituent at the pyridine ring position (corresponding to position 6 in the target scaffold) delivers an 11-fold improvement in inhibitory potency (IC50 = 520 nM) over the unsubstituted core (IC50 = 5,700 nM) [1]. The 6-CF3-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one thus provides a pre-validated core for synthetic elaboration into potent DAAO inhibitors, with the added advantage of the 2(1H)-one oxidation state offering different hydrogen-bonding geometry compared to the 2,3-dione series [1][2].

CRF1 Receptor Antagonist Libraries: Lipophilicity-Optimized Scaffold for CNS Penetration

The 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one scaffold has produced CRF1 antagonists with IC50 values as low as 0.70 nM [1]. The 6-CF3 variant's TPSA of 54 Ų and XLogP3 of 1.1 position it within the CNS MPO optimal range for brain penetration, making it a superior starting material for CRF1-targeted libraries where both potency and CNS exposure are required [2]. The absence of rotatable bonds (count = 0) further reduces entropic penalty upon receptor binding, a feature preserved across all 6-substituted analogs [2].

BET Bromodomain (BRD4) Inhibitor Fragment Elaboration

Bayer Pharma patents (WO2015193219, EP3157919) disclose 3,4-dihydropyrido[2,3-b]pyrazinones as BRD4-inhibitory scaffolds for oncology and inflammatory disease applications [1]. The 6-CF3 variant serves as a late-stage diversification intermediate for introducing meta-substituted aromatic amino or ether groups at alternative positions on the bicyclic core. Its higher lipophilicity relative to the 6-H parent (ΔXLogP3 = +0.43) may enhance cellular permeability in tumor cell lines, a critical parameter for BRD4 inhibitor efficacy where nuclear target engagement is required [1][2].

Quote Request

Request a Quote for 6-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.